4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, (S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidoisoquinoline core, multiple methoxy groups, and a trimethylphenylamino substituent. The monohydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, (S)- typically involves a multi-step process:
Formation of the Pyrimidoisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation is achieved using methanol and a suitable catalyst, often under reflux conditions.
Attachment of the Trimethylphenylamino Group: This step involves nucleophilic substitution reactions, where the trimethylphenylamine is introduced to the core structure.
Formation of the Monohydrochloride Salt: The final compound is treated with hydrochloric acid to form the monohydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure monohydrochloride salt.
Quality Control: Rigorous testing for purity, stability, and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidoisoquinoline core, potentially leading to dihydro derivatives.
Substitution: The trimethylphenylamino group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives of the core structure.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-methyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, (S)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The exact pathways depend on the specific application but may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrimido(6,1-a)isoquinolin-4-one Derivatives: Compounds with similar core structures but different substituents.
Methoxy-Substituted Isoquinolines: Compounds with methoxy groups on the isoquinoline core.
Trimethylphenylamino Derivatives: Compounds with the trimethylphenylamino group attached to different cores.
Uniqueness
Structural Complexity: The combination of the pyrimidoisoquinoline core, methoxy groups, and trimethylphenylamino substituent is unique.
Properties
CAS No. |
108445-40-5 |
---|---|
Molecular Formula |
C24H28ClN3O3 |
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(6S)-9,10-dimethoxy-6-methyl-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C24H27N3O3.ClH/c1-13-7-14(2)23(15(3)8-13)25-22-12-19-18-11-21(30-6)20(29-5)10-17(18)9-16(4)27(19)24(28)26-22;/h7-8,10-12,16H,9H2,1-6H3,(H,25,26,28);1H/t16-;/m0./s1 |
InChI Key |
NXEKUUKRRZWXMA-NTISSMGPSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C=C2C3=CC(=NC(=O)N13)NC4=C(C=C(C=C4C)C)C)OC)OC.Cl |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C3=CC(=NC(=O)N13)NC4=C(C=C(C=C4C)C)C)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.